molecular formula C17H18N2O4S B11171342 4-{[3-(Benzylsulfonyl)propanoyl]amino}benzamide

4-{[3-(Benzylsulfonyl)propanoyl]amino}benzamide

Cat. No.: B11171342
M. Wt: 346.4 g/mol
InChI Key: IBPUPTQQOIEEGM-UHFFFAOYSA-N
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Description

4-(3-Phenylmethanesulfonylpropanamido)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core structure, which is further modified by the addition of a phenylmethanesulfonylpropanamido group. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenylmethanesulfonylpropanamido)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzamide and phenylmethanesulfonylpropanoic acid.

    Acylation Reaction: The benzamide is subjected to an acylation reaction with phenylmethanesulfonylpropanoic acid in the presence of a suitable catalyst, such as a Lewis acid (e.g., aluminum chloride).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 4-(3-Phenylmethanesulfonylpropanamido)benzamide may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for precise control of reaction conditions, leading to higher selectivity and reduced by-product formation .

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenylmethanesulfonylpropanamido)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quaternary ammonium cations.

    Reduction: Reduced benzamide derivatives.

    Substitution: Substituted benzamide derivatives.

Mechanism of Action

The mechanism of action of 4-(3-Phenylmethanesulfonylpropanamido)benzamide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of h-NTPDases, which are enzymes involved in the hydrolysis of nucleotides. The compound binds to the active site of the enzyme, preventing the hydrolysis reaction and thereby modulating the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Phenylmethanesulfonylpropanamido)benzamide is unique due to the presence of the phenylmethanesulfonylpropanamido group, which imparts distinct chemical and biological properties. This unique structure allows it to interact with specific molecular targets and exhibit a range of biological activities that are not observed in other benzamide derivatives.

Properties

Molecular Formula

C17H18N2O4S

Molecular Weight

346.4 g/mol

IUPAC Name

4-(3-benzylsulfonylpropanoylamino)benzamide

InChI

InChI=1S/C17H18N2O4S/c18-17(21)14-6-8-15(9-7-14)19-16(20)10-11-24(22,23)12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H2,18,21)(H,19,20)

InChI Key

IBPUPTQQOIEEGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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